1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Overview
Description
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H20N2Si. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl-dimethyl-silanyl group attached to the pyrrolopyridine core, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving suitable starting materials such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the tert-Butyl-dimethyl-silanyl Group: The tert-butyl-dimethyl-silanyl group is introduced via a silylation reaction using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Chemical Reactions Analysis
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Material Science: The compound’s unique chemical properties make it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(tert-Butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine: This compound lacks the dihydro functionality, which may result in different chemical reactivity and biological activity.
tert-Butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane: This compound has a similar structure but may differ in its physical and chemical properties due to variations in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.
Biological Activity
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS RN: 754214-38-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 203.31 g/mol. The presence of the tert-butyldimethylsilyl group enhances the compound's stability and solubility in organic solvents, which is advantageous for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and anticancer properties. Below is a summary of its biological activities based on available literature.
Antibacterial Activity
Studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported as follows:
- Staphylococcus aureus : MIC = 50 µM
- Escherichia coli : MIC = 75 µM
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anticancer Properties
In vitro studies indicate that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. Notably, it has been shown to effectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range . This mechanism positions the compound as a potential candidate for cancer therapeutics.
Case Studies
A notable case study involved the evaluation of a series of pyrrolopyridine derivatives, including this compound. Researchers conducted structure-activity relationship (SAR) studies to identify modifications that enhance biological activity while maintaining favorable pharmacokinetic properties. The results demonstrated that specific substitutions on the pyridine ring significantly improved both potency and selectivity against cancer cell lines .
Properties
IUPAC Name |
tert-butyl-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-7,9H,8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRSTJMKMMQQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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